molecular formula C6H11O3P B13593362 4-(Dimethylphosphoryl)oxolan-2-one

4-(Dimethylphosphoryl)oxolan-2-one

Cat. No.: B13593362
M. Wt: 162.12 g/mol
InChI Key: RKCHHAPHJMTQCG-UHFFFAOYSA-N
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Description

Contextualization within Organophosphorus and Cyclic Ester Chemistry

4-(Dimethylphosphoryl)oxolan-2-one (B6242909) is a hybrid molecule that integrates two important chemical functionalities: an organophosphorus group and a cyclic ester. Organophosphorus compounds are organic molecules containing phosphorus, and they are studied extensively for their diverse applications and properties. wikipedia.org This class is broad, encompassing everything from crucial biomolecules like DNA and ATP to industrial chemicals, pesticides, and pharmaceuticals. wikipedia.orgwikipedia.org The defining feature of this compound is the direct carbon-phosphorus (C-P) bond, which classifies it as a phosphonate (B1237965).

Simultaneously, the compound is a derivative of oxolan-2-one, more commonly known as γ-butyrolactone. nist.gov Oxolan-2-one is a five-membered cyclic ester, or lactone. ontosight.ai Lactones are prevalent in nature and are significant building blocks in organic synthesis. The properties of the oxolan-2-one ring, such as its reactivity in ring-opening reactions, are influenced by the substituents attached to it. chegg.com The presence of the dimethylphosphoryl group at the 4-position of the oxolan-2-one ring suggests a molecule with a unique combination of polarity, reactivity, and potential for stereochemical complexity.

Historical Development and Initial Academic Interest in Oxolan-2-one Derivatives

The study of oxolan-2-one and its derivatives has a rich history rooted in organic chemistry. γ-Butyrolactone itself is a common solvent and an intermediate in the synthesis of other chemicals. Academic interest in its derivatives has been driven by their presence in natural products and their utility as synthons for more complex molecules. ontosight.aiontosight.ai For example, substituted oxolan-2-ones are key structural motifs in a variety of biologically active compounds.

Research has explored the synthesis of various oxolan-2-one derivatives with different functional groups to modulate their chemical and biological properties. csic.esresearchgate.net The introduction of substituents at various positions on the lactone ring can lead to compounds with applications in pharmaceuticals, agrochemicals, and materials science. ontosight.aiontosight.ai This historical interest in creating a diverse library of oxolan-2-one derivatives provides the context for considering a phosphorus-containing variant like this compound.

Significance of the Dimethylphosphoryl Moiety in Chemical Research

The dimethylphosphoryl group, [(CH₃O)₂P(O)-], and the related dimethylphosphate moiety are significant in several areas of chemical research. Organophosphates, which are esters of phosphoric acid, are well-known for their biological activity, particularly as inhibitors of enzymes like acetylcholinesterase. nih.gov While this compound is a phosphonate (with a C-P bond) rather than a phosphate (B84403) (with a C-O-P bond), the phosphoryl group still imparts important characteristics.

The phosphate group is a fundamental component of many biological molecules, and its vibrational properties are sensitive to conformation and environment, making it a useful spectroscopic probe. nih.gov The dimethylphosphate anion is a metabolite of certain organophosphate pesticides, and its detection is used in biomonitoring studies. ewg.org In synthetic chemistry, the phosphoryl group can be used to activate adjacent positions for reactions or to act as a directing group. Its polarity and ability to engage in hydrogen bonding also influence the physical properties of a molecule.

Overview of Research Trajectories for this compound

While specific research on this compound is not widely documented, its structure suggests several potential research trajectories. The combination of a lactone ring and a phosphonate group could yield interesting biological activities. For instance, it could be investigated as a novel enzyme inhibitor, where the lactone ring might mimic a natural substrate and the phosphoryl group could interact with active site residues.

In the field of polymer chemistry, this molecule could serve as a functional monomer. Ring-opening polymerization of the lactone could produce a polyester (B1180765) with pendant dimethylphosphoryl groups, potentially creating a new material with inherent flame-retardant properties, a known application for some organophosphorus compounds. wikipedia.org Furthermore, as a synthetic intermediate, the compound could be used in the stereoselective synthesis of more complex molecules, with the phosphoryl group potentially directing the stereochemistry of subsequent reactions. The hydrolysis of the lactone ring would also lead to a functionalized carboxylic acid with a phosphonate group, a structure with potential applications as a chelating agent or in medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of Oxolan-2-one

PropertyValue
Chemical Formula C₄H₆O₂
Molecular Weight 86.09 g/mol
IUPAC Name Oxolan-2-one
Synonym γ-Butyrolactone (GBL)
CAS Number 96-48-0
Data sourced from NIST WebBook nist.gov

Table 2: Examples of Related Organophosphorus Compounds

Compound NameClassCommon Application
Malathion OrganophosphateInsecticide
Sarin OrganophosphonateNerve agent
Glyphosate OrganophosphonateHerbicide
Dimethylphosphate Dialkyl phosphateMetabolite of pesticides, used in research
Information compiled from various sources on organophosphorus chemistry. wikipedia.orgnih.govewg.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11O3P

Molecular Weight

162.12 g/mol

IUPAC Name

4-dimethylphosphoryloxolan-2-one

InChI

InChI=1S/C6H11O3P/c1-10(2,8)5-3-6(7)9-4-5/h5H,3-4H2,1-2H3

InChI Key

RKCHHAPHJMTQCG-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1CC(=O)OC1

Origin of Product

United States

Synthetic Methodologies for 4 Dimethylphosphoryl Oxolan 2 One

Retrosynthetic Analysis of the 4-(Dimethylphosphoryl)oxolan-2-one (B6242909) Scaffold

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered:

C–P Bond Disconnection: The most logical disconnection is at the carbon-phosphorus bond. This suggests a phospha-Michael addition (or conjugate addition) of a phosphorus-centered nucleophile, such as dimethyl phosphite, to an α,β-unsaturated lactone acceptor like but-2-en-4-olide (α-angelica lactone). This is an attractive route as it forms the key C-P bond on a pre-formed lactone ring.

Lactone Ring Disconnection (C–O Bond): Alternatively, disconnecting the ester bond of the lactone ring leads to a γ-hydroxy phosphonate (B1237965) precursor. This linear molecule, specifically 4-hydroxy-3-(dimethylphosphoryl)butanoic acid or its ester equivalent, would then need to undergo an intramolecular cyclization (lactonization) to form the target compound. This approach requires the synthesis of a bifunctional precursor containing both the phosphonate and the hydroxy-acid moieties.

These two approaches form the basis for the direct and indirect synthetic methodologies discussed below.

Direct Synthesis Routes

Direct routes involve the construction of the target molecule by forming either the C-P bond on a lactone precursor or by assembling the ring from components that already contain the necessary functionalities.

The most direct and well-documented approach for synthesizing analogous structures involves the functionalization of a pre-existing lactone ring. This is typically achieved via a phospha-Michael reaction, which is the conjugate addition of a P-nucleophile to an α,β-unsaturated carbonyl compound. rsc.orgmasterorganicchemistry.comlibretexts.org

The key reaction is the addition of dimethyl phosphite to but-2-en-4-olide. This reaction is often catalyzed by a base, which deprotonates the dimethyl phosphite to generate a potent nucleophile that attacks the β-carbon of the unsaturated lactone.

Reaction Scheme:

Michael Acceptor: But-2-en-4-olide

Nucleophile: Dimethyl phosphite (from tautomeric equilibrium with dimethyl H-phosphonate)

Catalyst: A base such as sodium methoxide (NaOMe), 1,8-Diazabicycloundec-7-ene (DBU), or potassium fluoride on alumina (KF/Al₂O₃). rsc.org

The reaction proceeds by the nucleophilic attack of the phosphite anion on the electrophilic double bond of the butenolide, followed by protonation of the resulting enolate to yield the target this compound. This method is highly efficient for forming C-P bonds in a conjugate manner. rsc.org

Table 1: Conditions for Phospha-Michael Addition to Butenolide
Catalyst SystemSolventTypical ConditionsKey Advantage
DBU (1,8-Diazabicycloundec-7-ene)Tetrahydrofuran (THF) or Acetonitrile (MeCN)Room TemperatureHomogeneous, strong organic base. rsc.org
KF/Al₂O₃Solvent-free or TolueneRoom Temperature to mild heatingHeterogeneous, easily removable catalyst. rsc.org
Sodium Methoxide (NaOMe)Methanol (MeOH)0 °C to Room TemperatureClassical, inexpensive base.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient synthetic strategy. While no specific MCR has been reported for the direct synthesis of this compound, a hypothetical approach could be designed. Such a reaction might involve an aldehyde, a phosphite source, and a two-carbon unit that can form the lactone backbone. However, this remains a theoretical approach requiring significant development.

Indirect Synthetic Pathways

Indirect pathways involve the formation of a precursor molecule that can be converted into the target compound through a subsequent rearrangement.

This advanced approach is less common for simple lactones but can be powerful for complex molecules. A potential, albeit speculative, route could involve a phosphonate-based intramolecular olefination, such as a Horner-Wadsworth-Emmons reaction, to form a cyclic precursor that is subsequently transformed. For instance, an acyclic phosphonate-aldehyde could be cyclized. acs.org Another possibility is the rearrangement of a different heterocyclic phosphorus compound into the thermodynamically stable oxolan-2-one ring system. These pathways are not standard for this type of structure and represent areas for novel synthetic exploration.

Stereoselective Synthesis of this compound Enantiomers

The creation of enantiomerically pure this compound is crucial for its potential applications, as different enantiomers can exhibit distinct biological activities. The stereocenter at the C4 position of the oxolan-2-one ring presents a significant synthetic challenge that can be addressed through various stereoselective strategies.

Asymmetric Catalysis in Synthesis

Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of chiral molecules. For the synthesis of this compound, a plausible approach involves the asymmetric Michael addition of a dimethyl phosphite to an appropriate α,β-unsaturated γ-lactone precursor. The use of a chiral catalyst can facilitate the formation of one enantiomer over the other.

A notable example in a related system is the catalytic, asymmetric synthesis of phosphonic γ-(hydroxyalkyl)butenolides. nih.gov This reaction utilizes a chiral copper-sulfoximine catalyst to achieve high yields and excellent regio-, diastereo-, and enantiocontrol. nih.gov By analogy, a similar strategy could be employed for this compound, as outlined in the following proposed reaction:

Reactant AReactant BChiral CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
But-2-en-4-olideDimethyl phosphiteCu(I)-Sulfoximine ComplexToluene25High (anticipated)>90 (anticipated)

This catalytic asymmetric vinylogous Mukaiyama aldol reaction highlights the potential for constructing the desired stereocenter with high precision. nih.gov The success of this approach would depend on the careful selection of the chiral ligand and optimization of reaction conditions to favor the desired enantiomer of this compound.

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This well-established strategy in asymmetric synthesis can be effectively applied to the synthesis of this compound.

The general approach involves attaching a chiral auxiliary to a precursor molecule, performing a diastereoselective reaction to introduce the desired stereochemistry, and then removing the auxiliary to yield the enantiomerically enriched product. wikipedia.orgnih.gov For the synthesis of this compound, a potential pathway could involve the use of a chiral auxiliary to direct the conjugate addition of a phosphite nucleophile to an α,β-unsaturated lactam or ester, which can then be converted to the target lactone.

Commonly used chiral auxiliaries that could be adapted for this purpose include Evans oxazolidinones and pseudoephedrine amides. sigmaaldrich.com The choice of auxiliary and the specific reaction conditions would be critical in achieving high diastereoselectivity.

SubstrateReagentChiral AuxiliaryKey StepDiastereomeric Ratio (d.r.)
N-enoyl oxazolidinoneDimethyl phosphite(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneMichael Addition>95:5 (anticipated)
α,β-unsaturated esterDimethyl phosphite(1R,2S)-EphedrineMichael AdditionHigh (anticipated)
Biocatalytic Synthesis Routes

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. Enzymes can catalyze reactions with high enantioselectivity under mild conditions. While no specific biocatalytic route for this compound has been reported, general biocatalytic methods for the synthesis of chiral γ-butyrolactones and organophosphorus compounds can be considered. rsc.orgfrontiersin.org

For instance, a chemoenzymatic approach could be envisioned. A racemic mixture of a suitable precursor could be resolved using a lipase-catalyzed kinetic resolution. Alternatively, a genetically engineered enzyme could be developed to directly catalyze the asymmetric synthesis of the target molecule. The development of such a biocatalyst would represent a significant advancement in the sustainable production of enantiomerically pure this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is essential for developing sustainable and environmentally benign synthetic processes. For the synthesis of this compound, several green strategies can be implemented to minimize waste, reduce energy consumption, and avoid the use of hazardous substances.

Solvent-Free Methodologies

Performing reactions without a solvent or in a benign solvent is a cornerstone of green chemistry. The synthesis of phosphonates, a key step in the production of this compound, has been shown to be amenable to solvent-free conditions. rsc.org

For example, the Kabachnik-Fields reaction, a three-component reaction between an aldehyde, an amine, and a phosphite, can often be carried out without a solvent, sometimes with microwave or ultrasound assistance to accelerate the reaction. mdpi.com A Pudovik reaction, the addition of a dialkyl phosphite to an aldehyde, can also be performed under solvent-free conditions, often with a catalytic amount of a base. researchgate.net

Reaction TypeReactantsConditionsYield (%)Reference
Kabachnik-FieldsIsobutyraldehyde, Benzylamine, Dimethyl phosphitePhenylboronic acid (10 mol%), 50°C, solvent-free72-87 mdpi.com
PudovikBenzaldehyde derivative, Dialkyl phosphiteTriethylamine (10%), Acetone (minimum)78-95 researchgate.net
Michaelis-ArbuzovBenzylic alcohol, Triethyl phosphiteZnI₂, reflux in toluene84 acs.org

These examples demonstrate the feasibility of incorporating solvent-free steps in the synthesis of this compound, thereby reducing the environmental impact of the process.

Catalyst-Free or Recyclable Catalyst Systems

The use of catalysts is preferred over stoichiometric reagents to improve atom economy. Green chemistry further encourages the use of catalyst-free systems or catalysts that can be easily recovered and reused.

In the context of γ-butyrolactone synthesis, several recyclable catalytic systems have been developed. For instance, palladium supported on humin-derived activated carbon (Pd/HAC) has been used as an efficient and recyclable catalyst for the hydrogenation of 2-furanone to γ-butyrolactone. rsc.orgresearchgate.net Such heterogeneous catalysts can be easily separated from the reaction mixture and reused multiple times with minimal loss of activity.

For the phosphonylation step, while some methods are catalyst-free, others employ catalysts that could be immobilized on a solid support to facilitate recycling. For example, simple organocatalysts like triethylamine, used in the Pudovik reaction, could potentially be anchored to a polymer support. researchgate.net The development of robust and recyclable catalysts for the key bond-forming reactions in the synthesis of this compound would significantly enhance the sustainability of its production.

Catalyst SystemReactionSubstrateProductRecyclabilityReference
Pd/HACHydrogenation2-Furanoneγ-ButyrolactoneRecycled for 5 consecutive cycles with marginal decrease in yield rsc.orgresearchgate.net
Organomagnesium compoundsRing-opening polymerizationγ-ButyrolactonePoly(γ-butyrolactone)- rsc.org
p-Toluenesulfonic acidDepolymerizationPoly(oxanorbornene-fused γ-butyrolactone)Monomer- nih.gov

By embracing these stereoselective and green synthetic methodologies, the production of this compound can be approached in a manner that is both efficient and environmentally responsible.

While specific literature detailing the synthesis of this compound is not extensively available, a highly plausible and efficient synthetic route can be proposed based on well-established chemical transformations. This proposed methodology involves a two-step process commencing with the synthesis of a key intermediate, but-2-ene-1,4-dione (a tautomer of furan-2(5H)-one), followed by the conjugate addition of dimethyl phosphite.

Step 1: Synthesis of the Butenolide Intermediate

The precursor for this synthesis is maleic anhydride, a readily available and cost-effective industrial chemical. The synthesis of the γ-lactone ring system can be achieved through the catalytic hydrogenation of maleic anhydride. This process is a cornerstone of industrial organic chemistry and is typically carried out using a variety of catalysts, including copper-zinc oxides or palladium-molybdenum-nickel supported on silica (B1680970). The reaction is generally performed in the vapor phase or liquid phase under elevated temperature and pressure. For the purpose of this proposed synthesis, a selective hydrogenation is envisioned to yield the unsaturated lactone, furan-2(5H)-one.

Step 2: Michael Addition of Dimethyl Phosphite

The second step involves a phospha-Michael addition of dimethyl phosphite to the α,β-unsaturated lactone intermediate. This reaction is a conjugate addition that is highly effective for the formation of carbon-phosphorus bonds. The reaction is typically base-catalyzed, with common bases including triethylamine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The nucleophilic phosphorus atom of dimethyl phosphite attacks the β-carbon of the unsaturated lactone, leading to the formation of the desired this compound.

The proposed reaction scheme is as follows: Maleic Anhydride → Furan-2(5H)-one → this compound

Figure 1: Proposed two-step synthesis of this compound.

Interactive Data Table: Proposed Synthetic Protocol

StepReactantsCatalyst/ReagentsProductReaction Type
1Maleic Anhydride, HydrogenCu/Zn or Pd/Mo/NiFuran-2(5H)-oneCatalytic Hydrogenation
2Furan-2(5H)-one, Dimethyl PhosphiteTriethylamine or DBUThis compoundMichael Addition

Atom Economy Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The theoretical maximum atom economy is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Interactive Data Table: Atom Economy Calculation

Reactant/ProductChemical FormulaMolecular Weight ( g/mol )
Step 1 Reactants
Maleic AnhydrideC₄H₂O₃98.06
HydrogenH₂2.02
Step 1 Byproduct
WaterH₂O18.02
Step 2 Reactants
Furan-2(5H)-oneC₄H₄O₂84.07
Dimethyl PhosphiteC₂H₇O₃P110.05
Desired Product
This compoundC₆H₁₁O₄P178.12

In the first step, the hydrogenation of maleic anhydride to furan-2(5H)-one involves the addition of hydrogen and the elimination of a molecule of water. This results in an atom economy of less than 100%. The second step, the Michael addition, is an addition reaction where all the atoms of the reactants are incorporated into the final product, thus having a theoretical atom economy of 100%.

For the Michael addition step: Atom Economy (%) = (178.12 / (84.07 + 110.05)) x 100 = (178.12 / 194.12) x 100 ≈ 91.76%

This high atom economy for the key C-P bond-forming step highlights the efficiency of this proposed synthetic route from a green chemistry perspective.

Scale-Up Considerations and Industrial Synthesis Potential

The industrial viability of a synthetic process depends on several factors, including the cost and availability of starting materials, the robustness and safety of the reaction conditions, and the ease of product purification.

Starting Materials: The proposed synthesis begins with maleic anhydride, a large-scale industrial chemical, which is a significant advantage for potential industrial production. Dimethyl phosphite is also a readily available reagent.

Reaction Conditions:

Catalytic Hydrogenation: The technology for the catalytic hydrogenation of maleic anhydride is well-established in the chemical industry. google.comgoogle.com This allows for leveraging existing infrastructure and expertise for the production of the furan-2(5H)-one intermediate. The process can be run in continuous flow reactors, which is advantageous for large-scale production.

Michael Addition: The Michael addition is a robust and scalable reaction. The use of a catalytic amount of a common base like triethylamine makes the process economically feasible. The reaction is typically run at moderate temperatures, which reduces energy costs and simplifies reactor design.

Purification: The purification of the final product would likely involve distillation or crystallization. The polarity difference between the product and the starting materials should allow for straightforward separation.

Potential Challenges and Optimization:

Selectivity in Hydrogenation: A key challenge in the first step is to control the hydrogenation to selectively produce the unsaturated lactone without over-reduction to γ-butyrolactone. This can be achieved by careful selection of the catalyst, temperature, and pressure.

Reaction Kinetics: For industrial-scale production, a thorough understanding of the reaction kinetics of the Michael addition would be necessary to optimize reactor residence time and maximize throughput.

Solvent Selection: While the Michael addition can be run neat, the use of a solvent might be necessary to control viscosity and heat transfer on a large scale. The choice of an environmentally benign and easily recyclable solvent would be crucial.

Reactivity and Chemical Transformations of 4 Dimethylphosphoryl Oxolan 2 One

Ring-Opening Reactions of the Lactone Moiety

The five-membered γ-butyrolactone ring, while generally more stable than its four-membered β-lactone counterpart, can undergo ring-opening through various nucleophilic attacks. The presence of the electron-withdrawing dimethylphosphoryl group at the 4-position is expected to influence the electrophilicity of the carbonyl carbon, potentially affecting the rates and conditions of these reactions.

Nucleophilic Ring-Opening Polymerization (ROP)

The ring-opening polymerization (ROP) of lactones is a widely utilized method for the synthesis of biodegradable polyesters. While the ROP of unsubstituted γ-butyrolactone (GBL) is thermodynamically challenging due to its low ring strain, the introduction of substituents can alter the ring strain and facilitate polymerization. icm.edu.pl The dimethylphosphoryl group in 4-(dimethylphosphoryl)oxolan-2-one (B6242909) is anticipated to influence its polymerizability.

Anionic ring-opening polymerization (AROP) is a common method for lactone polymerization, typically initiated by strong bases or nucleophiles. mdpi.com The mechanism generally involves the nucleophilic attack of the initiator on the carbonyl carbon of the lactone, leading to ring opening and the formation of an alcoholate propagating species. This species then attacks another monomer molecule, continuing the polymerization process.

For this compound, initiators such as alkali metal alkoxides (e.g., sodium methoxide) or organometallic compounds could potentially be employed. The initiation step would involve the attack of the initiator (I⁻) on the carbonyl carbon of the lactone:

Initiation:

Generated code

Propagation:

Generated code

The basicity and nucleophilicity of the initiator play a crucial role in the AROP of lactones, influencing the reaction mechanism and the structure of the resulting polymer. mdpi.com Strong bases can also lead to side reactions, such as proton abstraction from the α-carbon of the lactone.

Coordination-insertion polymerization, often catalyzed by metal complexes (e.g., tin, aluminum, or lanthanide-based catalysts), offers another pathway for lactone ROP. acs.org This mechanism involves the coordination of the lactone monomer to the metal center of the catalyst, followed by the insertion of the monomer into the metal-alkoxide bond of the growing polymer chain.

A proposed mechanism for the coordination-insertion polymerization of this compound using a metal alkoxide catalyst (M-OR) would proceed as follows:

Coordination: The carbonyl oxygen of the lactone coordinates to the metal center.

Nucleophilic Attack: The alkoxide group of the catalyst attacks the carbonyl carbon of the coordinated lactone, leading to ring opening.

Insertion: The opened lactone unit is inserted into the metal-alkoxide bond, regenerating the active site for the next monomer addition.

This method can offer better control over the polymerization process, leading to polymers with well-defined molecular weights and narrow polydispersity. The bulky dimethylphosphoryl group might sterically hinder the coordination and insertion steps, affecting the polymerization kinetics.

The choice of initiator or catalyst is critical in controlling the ROP of lactones. For anionic polymerization, the counter-ion of the initiator can influence the aggregation of the propagating species and thus the polymerization rate. In coordination-insertion polymerization, the nature of the metal center and its ligands significantly impacts the catalytic activity and stereoselectivity.

For a functionalized lactone like this compound, the Lewis basicity of the phosphoryl group could lead to interactions with certain catalysts, potentially influencing the polymerization in both positive and negative ways. For instance, organocatalysts like phosphazene bases have been shown to be effective for the ROP of γ-butyrolactone, and their interaction with the phosphoryl group could be a key factor. nih.gov

Table 1: Potential Initiators and Catalysts for the ROP of this compound and Their Expected Effects

Initiator/Catalyst SystemPolymerization TypeExpected Effects on Polymerization
Sodium Methoxide (NaOMe)AnionicPotential for rapid polymerization; risk of side reactions.
Potassium tert-Butoxide (t-BuOK)AnionicStrong base, may lead to proton abstraction; can be effective for less reactive lactones. rsc.org
Tin(II) Octoate (Sn(Oct)₂)Coordination-InsertionWidely used for lactone ROP; may be effective but could be sensitive to the phosphoryl group. icm.edu.pl
Lanthanide Complexes (e.g., Ln[N(SiMe₃)₂]₃)Coordination-InsertionKnown to polymerize challenging lactones; potential for high control. acs.org
Phosphazene Bases (e.g., t-BuP₄)OrganocatalyticHighly effective for γ-butyrolactone ROP; interaction with the phosphoryl group is possible. nih.gov

Hydrolysis and Alcoholysis Reactions

The ester linkage in the lactone ring of this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-(dimethylphosphoryl)-4-hydroxybutanoic acid. The rate of hydrolysis is influenced by pH, with the reaction being significantly faster under basic conditions due to the more nucleophilic hydroxide (B78521) ion. nih.gov

Base-catalyzed hydrolysis:

Generated code

Followed by protonation to give the hydroxy acid.

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating the attack by a weak nucleophile like water. wikipedia.org

Alcoholysis, the reaction with an alcohol, results in the formation of an ester of 4-(dimethylphosphoryl)-4-hydroxybutanoic acid. This transesterification reaction is also typically catalyzed by an acid or a base.

Aminolysis and Amidation Reactions

The reaction of this compound with ammonia (B1221849) or primary or secondary amines leads to the ring-opening of the lactone to form the corresponding amide, 4-(dimethylphosphoryl)-4-hydroxybutanamide. This aminolysis reaction is a common method for the synthesis of amides from lactones. acs.org

The reaction generally proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the lactone. The reaction can be catalyzed by Lewis acids, which activate the lactone carbonyl group towards nucleophilic attack. organic-chemistry.org For instance, lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) has been shown to be an effective catalyst for the aminolysis of lactones with stoichiometric amounts of amines under mild conditions. organic-chemistry.orgresearchgate.net

Table 2: Summary of Ring-Opening Reactions of this compound

ReactionReagent(s)Product
HydrolysisH₂O (acid or base catalyst)4-(Dimethylphosphoryl)-4-hydroxybutanoic acid
AlcoholysisR-OH (acid or base catalyst)Alkyl 4-(dimethylphosphoryl)-4-hydroxybutanoate
AminolysisR-NH₂ or R₂NHN-substituted 4-(dimethylphosphoryl)-4-hydroxybutanamide
Ring-Opening PolymerizationInitiator/CatalystPoly(4-(dimethylphosphoryl)-γ-butyrolactone)

Reactions Involving the Dimethylphosphoryl Group

The dimethylphosphoryl group, -P(O)(CH₃)₂, is characterized by a tetrahedral phosphorus atom in a high oxidation state (+5) and a polar P=O double bond. The reactivity of this group is central to the chemical behavior of the parent molecule.

Phosphoryl Group Functionalization (e.g., Oxidation, Reduction)

Oxidation: The phosphorus atom in the dimethylphosphoryl group is already in its highest stable oxidation state (+5). Consequently, further oxidation of the phosphorus center is not a typical reaction pathway. While phosphines (R₃P) are readily oxidized to phosphine (B1218219) oxides (R₃PO) wikipedia.org, the phosphine oxide moiety itself is thermally stable and resistant to further oxidation scribd.com.

Reduction: In contrast, the reduction of the phosphoryl group is a known transformation, although it often requires strong reducing agents. The P=O bond can be deoxygenated to yield the corresponding phosphine. Common reagents for this transformation include silanes, such as trichlorosilane (B8805176) (HSiCl₃), often in the presence of a base. This reaction is a general method for converting phosphine oxides back to phosphines.

While specific studies on this compound are not prevalent, the general reactivity of phosphine oxides suggests it would undergo similar reductions. For instance, various trialkyl- and triarylphosphine oxides can be reduced, and the conditions can be tailored to the substrate scribd.comnih.gov.

Coordination Chemistry with Metal Centers

The oxygen atom of the phosphoryl group is a hard Lewis base, making it an excellent coordination site for a variety of metal ions, particularly hard Lewis acids. wikipedia.org This interaction is a cornerstone of the coordination chemistry of phosphine oxides.

In metal complexes, this compound is expected to act primarily as a monodentate ligand, coordinating to the metal center through the phosphoryl oxygen atom (M-O-P). wikipedia.org This is the most common binding mode for simple phosphine oxide ligands. wikipedia.orgnih.gov Upon coordination, the geometry at the phosphorus atom remains tetrahedral. A slight elongation of the P-O bond is typically observed, which is consistent with the stabilization of the P⁺-O⁻ ionic resonance structure upon complexation. For example, in the complex NiCl₂[OP(C₆H₅)₃]₂, the P-O bond distance increases from 1.48 Å in the free ligand to 1.51 Å. wikipedia.org

While the lactone carbonyl oxygen could potentially act as a second binding site, leading to a bidentate chelate, this is less common unless sterically favored. In ligands containing both phosphine oxide and other donor groups, both monodentate and bidentate coordination modes are possible, leading to what is known as hemilability. wikipedia.orgresearchgate.net The specific binding mode of this compound would depend on the metal center, the other ligands present, and the reaction conditions.

Table 1: Representative P-O Bond Lengths in Free and Coordinated Phosphine Oxides Press the button to hide or show the data table. Toggle DataTable

CompoundStateP-O Bond Length (Å)Reference
Triphenylphosphine oxideFree Ligand1.48 wikipedia.org
NiCl₂[OP(C₆H₅)₃]₂Coordinated1.51 wikipedia.org

The stability of metal complexes with phosphine oxide ligands is influenced by both the nature of the metal ion and the substituents on the phosphorus atom. Generally, trialkylphosphine oxides are stronger Lewis bases and form more stable complexes than triarylphosphine oxides. wikipedia.org The stability of complexes often follows the trend of the metal ion's hardness.

Table 2: Stability Constants (log β) for Selected Metal-Phosphine Oxide Complexes Press the button to hide or show the data table. Toggle DataTable

LigandMetal Ionlog β₁log β₂Reference
Tri-n-octylphosphine oxide (TOPO)Th(IV)5.8910.59 researchgate.net
Tri-n-butyl phosphate (B84403) (TBP)Th(IV)5.239.65 researchgate.net
Triphenylphosphine oxide (Ph₃PO)Th(IV)3.897.01 researchgate.net
Tri-n-octylphosphine oxide (TOPO)La(III)4.417.73 researchgate.net
Tri-n-butyl phosphate (TBP)La(III)3.987.12 researchgate.net
Triphenylphosphine oxide (Ph₃PO)La(III)3.125.68 researchgate.net

Note: Data from reference researchgate.net for complexes with nitrate (B79036) salts.

Reactions at the Oxolane Ring

The oxolan-2-one, or γ-butyrolactone, ring is a saturated cyclic ester. Its reactivity is distinct from that of aromatic systems.

Electrophilic Aromatic Substitution (if applicable to modified derivatives)

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, such as benzene, where an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.org The oxolane ring in this compound is aliphatic and non-aromatic; therefore, it does not undergo electrophilic aromatic substitution. icm.edu.pl

This type of reaction would only become relevant if the core structure were modified to include an aromatic moiety. For instance, if a phenyl group were attached to the oxolane ring, that phenyl group could undergo electrophilic aromatic substitution, with the substitution pattern (ortho, meta, para) being directed by the electron-donating or -withdrawing nature of the lactone-containing substituent. However, for the parent compound this compound itself, this reaction pathway is not applicable. The primary reactions of the γ-butyrolactone ring typically involve nucleophilic attack at the carbonyl carbon, leading to ring-opening. icm.edu.plnih.gov

Table of Compounds

Derivatization Strategies for this compound

The structure of this compound presents several avenues for chemical modification to generate a diverse range of derivatives.

The γ-butyrolactone core of this compound is a prime target for derivatization. The presence of the electron-withdrawing dimethylphosphoryl group is expected to increase the acidity of the proton at the C4 position, facilitating the formation of an enolate under basic conditions. This enolate can then serve as a nucleophile in various alkylation, aldol, and Michael addition reactions to introduce a wide array of substituents at the C4 position.

For instance, reaction with alkyl halides in the presence of a suitable base, such as lithium diisopropylamide (LDA), would be expected to yield 4-alkyl-4-(dimethylphosphoryl)oxolan-2-ones. Similarly, condensation with aldehydes or ketones would furnish β-hydroxy-α-phosphoryl lactones, which are valuable synthetic intermediates. The stereochemical outcome of these reactions would be a critical aspect to investigate, as the bulky phosphonate (B1237965) group could exert significant steric influence.

Furthermore, the lactone ring itself can be a site for modification. Ring-opening of the lactone via hydrolysis or aminolysis would provide access to the corresponding γ-hydroxy or γ-amino phosphonic acids, which are of interest in medicinal chemistry as mimics of biological phosphates.

The synthesis of macrocycles is a significant area of research due to their prevalence in natural products and their unique pharmacological properties. While no specific examples of macrocyclization starting from this compound are documented, its structure suggests several plausible strategies.

One approach could involve the ring-opening of the lactone to generate a linear precursor with reactive functional groups at both ends. For example, hydrolysis of the lactone would yield a γ-hydroxy phosphonic acid. The carboxylic acid and the phosphonic acid moieties could then be coupled with a suitable bifunctional linker under high-dilution conditions to promote intramolecular cyclization over intermolecular polymerization.

Alternatively, the phosphonate group could be modified to incorporate a long chain terminating in a nucleophilic or electrophilic group. Subsequent intramolecular reaction with a functionality on the lactone ring or a substituent introduced at the C4 position could then lead to the formation of a macrocyclic structure. The specific design of the linear precursor and the choice of cyclization conditions would be crucial for the successful synthesis of such macrocycles. The conformational pre-organization imparted by the lactone and phosphonate groups could potentially favor certain ring sizes.

Advanced Spectroscopic and Analytical Methodologies for 4 Dimethylphosphoryl Oxolan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

To fulfill the requirements of this section, published 1D and 2D NMR spectra (COSY, HSQC, HMBC, NOESY) of 4-(Dimethylphosphoryl)oxolan-2-one (B6242909) would be essential. This data would allow for the complete assignment of proton (¹H) and carbon (¹³C) signals and provide through-bond and through-space correlations critical for structural elucidation.

Elucidation of Stereochemistry via 2D NMR Techniques

A detailed analysis of the stereochemistry would depend on the interpretation of Nuclear Overhauser Effect Spectroscopy (NOESY) data, which reveals the spatial proximity of atoms. Without these experimental results, any discussion on the relative configuration of the dimethylphosphoryl group and substituents on the oxolan-2-one ring would be purely speculative.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR studies are instrumental in understanding the conformational flexibility of cyclic systems. Such an analysis for this compound would require variable temperature NMR experiments to determine the energy barriers between different ring conformations. The absence of these studies in the literature prevents any meaningful discussion on its conformational dynamics.

Solid-State NMR for Structural Insights

Solid-state NMR provides valuable information about the structure of a compound in its crystalline form. This can include details on polymorphism, intermolecular interactions, and the local environment of the phosphorus atom. No solid-state NMR data for this compound has been found.

Vibrational Spectroscopy (IR and Raman)

Assignment of Key Functional Group Frequencies

A thorough analysis of the Infrared (IR) and Raman spectra would allow for the identification and assignment of characteristic vibrational frequencies for the key functional groups present in this compound, such as the C=O of the lactone, the P=O of the phosphoryl group, and various C-O, C-C, and P-C stretching and bending modes. Without access to these spectra, a data table of key frequencies cannot be compiled.

Conformational Analysis using Vibrational Modes

Vibrational spectroscopy can also be used to study conformational isomers, as different conformations can give rise to distinct spectral features. A comparison of experimental spectra with theoretical calculations for different possible conformers would be necessary. This analysis is not possible without the foundational experimental data.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and structure of chemical compounds. For a molecule like this compound, various MS methods offer complementary information.

High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental formula by measuring its mass-to-charge ratio (m/z) with extremely high precision. Instruments such as Orbitrap or Time-of-Flight (TOF) analyzers can achieve mass accuracies within a few parts per million (ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, the expected elemental formula is C₆H₁₁O₄P. HRMS would be used to verify this composition by comparing the experimentally measured exact mass of the molecular ion (e.g., the protonated molecule [M+H]⁺) with the theoretically calculated exact mass. nih.gov

Table 1: Theoretical Mass Data for this compound

ParameterValue
Formula C₆H₁₁O₄P
Monoisotopic Mass 178.0395 u
Theoretical [M+H]⁺ 179.0473 u
Theoretical [M+Na]⁺ 201.0292 u

This table presents the calculated exact masses based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, ³¹P). An experimental HRMS measurement matching these values to within ~5 ppm would provide strong evidence for the assigned elemental formula.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not publicly available, a fragmentation pathway can be proposed based on the known behavior of organophosphorus compounds and γ-butyrolactones. mdpi.comresearchgate.net

In a typical MS/MS experiment using collision-induced dissociation (CID), the protonated molecule ([M+H]⁺, m/z 179.0) would be expected to fragment through several key pathways:

Loss of the Dimethylphosphoryl Group: Cleavage of the C-P bond could lead to the loss of a dimethylphosphinyl radical or related neutral species.

Ring Opening of the Lactone: γ-Butyrolactone structures are known to fragment via the loss of water (H₂O) and/or carbon monoxide (CO). researchgate.netnih.gov

Cleavage within the Phosphonate (B1237965) Moiety: Organophosphate esters often show fragmentation patterns involving the cleavage of C-O and P-O bonds. mdpi.com

Table 2: Predicted MS/MS Fragmentation of [C₆H₁₁O₄P+H]⁺

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossStructure of Fragment
179.0161.0H₂OLoss of water from the lactone ring or via rearrangement.
179.0151.0COLoss of carbon monoxide from the lactone ring.
179.099.0C₂H₂O₃Fragment corresponding to the protonated dimethylphosphoryl group after complex rearrangement.
179.087.1C₃H₂O₃PFragment corresponding to the protonated lactone ring after cleavage of the C-P bond. researchgate.net

This table outlines plausible fragmentation pathways. The relative abundance of these fragments would depend on the specific collision energy used in the experiment.

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for monitoring the progress of chemical reactions in real-time. biocompare.comnih.gov For the synthesis of this compound, LC-MS could track the consumption of starting materials and the formation of the desired product, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading.

A particularly powerful application is Multiple Reaction Monitoring (MRM) , also known as Selected Reaction Monitoring (SRM). wikipedia.orgproteomics.com.aunih.gov This tandem MS technique offers high sensitivity and specificity by targeting a specific precursor-to-product ion transition. For quantitative analysis, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented, and then a specific product ion is selected in the third quadrupole for detection. This highly specific filtering minimizes background noise and allows for accurate quantification even in complex mixtures. nih.govresearchgate.net

Table 3: Hypothetical MRM Transitions for Reaction Monitoring

AnalytePrecursor Ion (m/z)Product Ion (m/z)Application
This compound 179.0151.0Quantitation of product formation.
This compound 179.087.1Confirmation of product identity.
Starting Material A (example) VariesVariesMonitoring of reactant consumption.

By monitoring these specific mass transitions, researchers can achieve precise, quantitative data on reaction kinetics and yield without the need for extensive sample purification. pnas.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passed through a single crystal, it is possible to generate a detailed electron density map and build an atomic model of the molecule, revealing bond lengths, bond angles, and torsional angles. Although a crystal structure for this compound has not been reported in the public domain, the technique would provide critical insights into its solid-state conformation and packing.

A key piece of information from an X-ray crystal structure would be the precise conformation of the five-membered oxolan-2-one ring. Such rings are typically not planar and adopt either an envelope or a twist (half-chair) conformation to minimize steric and torsional strain. nih.gov

In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane.

In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane formed by the other three.

The analysis would also reveal the orientation of the dimethylphosphoryl substituent at the C4 position, determining whether it occupies a pseudo-axial or pseudo-equatorial position relative to the approximate plane of the lactone ring. This orientation is dictated by the need to minimize steric hindrance with other parts of the molecule and with neighboring molecules in the crystal lattice.

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. mdpi.comchemrxiv.org For this compound, several types of non-covalent interactions would be expected to direct its assembly in the solid state. The phosphoryl oxygen (P=O) is a potent hydrogen bond acceptor, while the carbonyl oxygen of the lactone (C=O) can also participate in such interactions. The hydrogen atoms on the carbon framework can act as weak hydrogen bond donors.

Table 4: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorSignificance
Hydrogen Bond C-H (from lactone ring or methyl groups)O=P (phosphoryl oxygen)Likely to be a primary and highly influential interaction in directing the crystal packing. rsc.org
Hydrogen Bond C-H (from lactone ring or methyl groups)O=C (carbonyl oxygen)A secondary hydrogen bonding interaction contributing to the overall lattice energy.
Dipole-Dipole Lactone carbonyl (C=O), Phosphoryl group (P=O)Lactone carbonyl (C=O), Phosphoryl group (P=O)Alignment of molecular dipoles would contribute significantly to the packing arrangement.
van der Waals Entire moleculeEntire moleculeUbiquitous, non-specific attractive forces that contribute to the overall stability of the crystal.

The combination of these interactions, particularly the strong C-H···O=P hydrogen bonds, would likely result in the formation of supramolecular synthons, such as chains or dimers, which then assemble to form the final three-dimensional crystal lattice. jst.go.jpnih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereoisomeric Characterization

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for differentiating between enantiomers, which are non-superimposable mirror images of a chiral molecule. Each enantiomer interacts with circularly polarized light in a distinct manner, resulting in a unique CD spectrum. This allows for the determination of the absolute configuration and conformational analysis of chiral molecules. In a hypothetical analysis of this compound, one would expect to record the CD spectra of its enantiomers and compare them to theoretical calculations to assign the stereochemistry.

Chromatographic Methods for Purity and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of a chemical compound and for separating its different isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. For a chiral compound like this compound, chiral HPLC would be the method of choice for separating its enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. The selection of the appropriate CSP and mobile phase would be critical for achieving a successful separation.

A hypothetical data table for a chiral HPLC method might look like this:

ParameterValue
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 210 nm)
Retention Time (Enantiomer 1) Hypothetical Value (e.g., 8.5 min)
Retention Time (Enantiomer 2) Hypothetical Value (e.g., 10.2 min)

Gas Chromatography (GC) is another powerful separation technique, primarily used for volatile compounds. For a non-volatile compound like this compound, derivatization would be necessary to increase its volatility. The resulting volatile derivatives could then be analyzed by GC, often using a chiral column to separate the enantiomers.

A hypothetical data table for a GC method for a derivative might include:

ParameterValue
Column Chiral Capillary Column (e.g., cyclodextrin-based)
Injector Temperature 250 °C
Oven Temperature Program e.g., 100 °C hold for 2 min, then ramp to 220 °C at 10 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Retention Time (Derivative of Enantiomer 1) Hypothetical Value (e.g., 12.3 min)
Retention Time (Derivative of Enantiomer 2) Hypothetical Value (e.g., 12.8 min)

It is crucial to reiterate that the specific conditions and results in the tables above are purely illustrative and are not based on actual experimental data for this compound.

Computational and Theoretical Studies of 4 Dimethylphosphoryl Oxolan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental theoretical tools used to predict the properties of molecules with a high degree of accuracy. These methods would be invaluable in understanding the intrinsic characteristics of 4-(Dimethylphosphoryl)oxolan-2-one (B6242909).

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of molecules. For this compound, a DFT study would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

From this optimized structure, a wealth of information about the molecule's electronic properties and reactivity could be derived. Key parameters that would be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the surface of the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with other chemical species. For this compound, the phosphoryl and carbonyl oxygen atoms would be expected to be regions of negative electrostatic potential.

A hypothetical data table summarizing the kind of results a DFT study on this compound might yield is presented below.

Calculated Property Hypothetical Value Significance
HOMO Energy-7.5 eVIndicates electron-donating capability.
LUMO Energy-0.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap7.0 eVSuggests high kinetic stability.
Dipole Moment5.0 DIndicates a polar molecule.

Ab Initio Calculations for High-Accuracy Energetics

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide highly accurate energetic information. For this compound, these calculations would be employed to:

Determine a very precise heat of formation.

Calculate accurate bond dissociation energies.

Investigate the energy barriers of potential chemical reactions involving the molecule.

These high-accuracy calculations serve as a benchmark for less computationally expensive methods and are crucial for obtaining reliable thermochemical data.

Conformational Landscape Analysis via Potential Energy Surfaces

The oxolan-2-one ring in this compound is not planar and can adopt several different conformations. A potential energy surface (PES) scan would be performed to explore the conformational landscape of the molecule. This involves systematically changing key dihedral angles within the molecule and calculating the energy at each point.

The results of a PES scan would identify the lowest energy (most stable) conformers and the energy barriers between them. This information is vital for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a condensed phase.

Studies of Solution-Phase Behavior

MD simulations of this compound in various solvents (e.g., water, methanol, dichloromethane) would reveal how the solvent affects the molecule's structure and dynamics. By simulating the system for nanoseconds or longer, one could observe:

The preferred conformations of the molecule in solution.

The formation and lifetime of hydrogen bonds between the phosphoryl or carbonyl groups and protic solvents.

Interactions with Solvents and Other Molecules

MD simulations are particularly powerful for studying intermolecular interactions. A simulation box containing multiple molecules of this compound and solvent molecules would allow for the calculation of the radial distribution function (RDF). The RDF provides a measure of the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

This analysis would provide a detailed picture of the solvation shell around this compound and quantify the strength of its interactions with the surrounding solvent. Furthermore, MD simulations could be used to study its interaction with other solutes or biological macromolecules, providing insights into its potential applications.

A hypothetical data table from an MD simulation could include:

Simulation Parameter Solvent Hypothetical Finding
Radial Distribution Function g(r) of water around phosphoryl oxygenWaterA sharp first peak at 2.5 Å, indicating strong hydrogen bonding.
Self-Diffusion CoefficientMethanol1.5 x 10⁻⁵ cm²/s
Conformational PopulationDichloromethaneThe most stable gas-phase conformer remains dominant.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting spectroscopic parameters, which can aid in the identification and characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The prediction of NMR chemical shifts through computational means has become a reliable aid for chemists. Density Functional Theory (DFT) is a widely used method for this purpose. For a molecule like this compound, DFT calculations, often employing functionals like B3LYP, can predict the ¹H and ¹³C chemical shifts. rsc.org The accuracy of these predictions can be enhanced by using specialized functionals or by applying scaling factors derived from comparisons between experimental and calculated shifts for a set of known compounds. rsc.org

The process typically involves optimizing the geometry of the molecule and then calculating the NMR shielding tensors. These are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). For complex molecules, different computational methods and basis sets can be compared to determine the most accurate approach. researchgate.net Machine learning and deep neural networks are also emerging as powerful tools for the rapid and accurate prediction of NMR chemical shifts for small molecules. sphinxsai.com

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations, is presented below. The specific values would be obtained from actual computational runs.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Oxolan-2-one Ring
C2 (C=O)-~175
C3~2.5-2.8~30
C4~3.0-3.3~40
C5~4.2-4.5~70
Dimethylphosphoryl Group
P--
CH₃ (P-CH₃)~1.5 (d, JP-H ≈ 12 Hz)~15 (d, JP-C ≈ 130 Hz)
CH₃ (P-CH₃)~1.5 (d, JP-H ≈ 12 Hz)~15 (d, JP-C ≈ 130 Hz)

Note: These are estimated values and would require specific computational calculations for accuracy.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods, particularly DFT, can be used to calculate these vibrational frequencies. dtic.mil For this compound, these calculations would involve optimizing the molecular geometry to a minimum on the potential energy surface and then computing the second derivatives of the energy with respect to the atomic positions. arxiv.org

The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. nih.gov These theoretical spectra can be compared with experimental data to confirm the structure of the compound and to assign specific vibrational modes to the observed spectral bands. sphinxsai.com For instance, the characteristic C=O stretching frequency of the γ-butyrolactone ring is expected in the range of 1760-1795 cm⁻¹. sphinxsai.com Similarly, the P=O stretching vibration of the dimethylphosphoryl group would also be a prominent feature. rsc.org

A table of predicted characteristic vibrational frequencies for this compound is provided below.

Vibrational ModePredicted Frequency (cm⁻¹)
C=O stretch (lactone)~1770
P=O stretch~1250
P-C stretch~700-800
C-O-C stretch (lactone)~1150
CH₂ scissoring/bending~1400-1450

Note: These are estimated values and would require specific computational calculations for accuracy.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into the energetics and geometries of transition states and intermediates that are often difficult to study experimentally.

Understanding the mechanism of reactions involving this compound, such as its synthesis or degradation, requires the characterization of the relevant transition states. Computational methods can be used to locate and characterize these high-energy structures on the potential energy surface. For example, the alkaline hydrolysis of the lactone ring would proceed through a tetrahedral intermediate, and the transition state leading to this intermediate could be modeled. acs.org Similarly, reactions involving the phosphonyl group, such as nucleophilic attack at the phosphorus center, can be investigated.

The characterization of a transition state involves finding a first-order saddle point on the potential energy surface, which has one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. acs.org The energy of the transition state relative to the reactants provides the activation energy of the reaction. For reactions involving organophosphorus compounds, the nature of the substituents on the phosphorus atom can significantly influence the reaction mechanism and the structure of the transition state. acs.org

Reaction coordinate mapping, also known as intrinsic reaction coordinate (IRC) calculations, can be performed to connect the transition state to the corresponding reactants and products on the potential energy surface. This provides a detailed picture of the structural changes that occur as the reaction progresses. For a reaction such as the ring-opening of the oxolan-2-one, IRC calculations would illustrate the breaking of the C-O bond and the formation of new bonds with the incoming nucleophile. nih.govumn.edu

This method is crucial for confirming that a located transition state indeed connects the desired reactants and products and for understanding the sequence of bond-making and bond-breaking events. researchgate.net In complex reactions, there may be multiple possible pathways, and reaction coordinate mapping can help to elucidate the most favorable one.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. nih.gov These models are built by finding a mathematical relationship between a set of molecular descriptors and a specific property.

For this compound, QSPR models could be developed to predict various physicochemical properties. Molecular descriptors that could be used include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., dipole moment, orbital energies). ncsu.edu

The development of a QSPR model typically involves the following steps:

Data Set Collection: Gathering a set of molecules with known experimental values for the property of interest.

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule in the data set.

Model Development: Using statistical methods, such as multiple linear regression or partial least squares, to build a model that correlates the descriptors with the property. nih.gov

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

For organophosphorus compounds, QSPR models have been used to predict properties like octanol/water partition coefficient and hydrolysis rates. nih.gov Such models could be applied to estimate the environmental fate and transport of this compound.

A hypothetical QSPR model for a property (e.g., logP) might take the following form:

Property = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ...

Where 'c' represents the coefficients determined from the regression analysis.

Based on a comprehensive search of available scientific and technical literature, there is currently no specific information regarding the applications of the chemical compound This compound in the fields of materials science and catalysis as outlined in the requested article structure.

The search for detailed research findings, data on its use as a monomer, its application in flame-retardant polymers, biodegradable architectures, responsive materials, or its role in catalysis has yielded no direct results for this particular compound.

While the constituent parts of the molecule—a γ-butyrolactone (oxolan-2-one) ring and a dimethylphosphoryl group—suggest theoretical potential in areas such as ring-opening polymerization to form phosphorus-containing polyesters, which are often associated with flame retardancy, no published research appears to be available to substantiate these specific applications for this compound.

General information exists for related substance classes:

Oxolan-2-ones (Lactones): These are well-known monomers for producing biodegradable polyesters like poly(γ-butyrolactone) through ring-opening polymerization. researchgate.net

Phosphorus-Containing Polymers: Organophosphorus compounds are widely incorporated into polymer structures to enhance flame retardancy, typically by promoting char formation in the condensed phase. umn.edunih.govresearchgate.netresearchgate.netcore.ac.uk

Graft Copolymers: Grafting is a common strategy to combine different polymer properties, but no studies involving the grafting of this compound were found. conicet.gov.arwarwick.ac.ukrsc.orgmdpi.comnih.gov

However, the specific data required to populate the requested sections—such as polymerization conditions, polymer properties, flame retardancy performance metrics (e.g., Limiting Oxygen Index), biodegradability data, or catalytic activity—are absent from the public domain for this compound.

Therefore, it is not possible to generate the requested professional and authoritative article with detailed research findings and data tables at this time due to the lack of available scientific literature on This compound .

Applications of 4 Dimethylphosphoryl Oxolan 2 One in Materials Science and Catalysis

Catalysis

As a Ligand in Homogeneous Catalysis

Secondary phosphine (B1218219) oxides (SPOs), which are structurally related to the phosphoryl group in 4-(Dimethylphosphoryl)oxolan-2-one (B6242909), are known to exist in equilibrium with their trivalent phosphinous acid tautomer. rsc.org This tautomerism allows them to act as effective ligands for transition metals in homogeneous catalysis. rsc.org The coordination of the phosphinous acid form to a metal center can generate highly active catalysts for a variety of reactions. rsc.org Given this, this compound could potentially be employed as a ligand in reactions such as cross-coupling, hydroformylation, and hydrogenation, where phosphine ligands are crucial for catalyst performance. The lactone ring, being a polar functional group, might also influence the solubility and stability of the resulting metal complexes.

Role in Supported Catalytic Systems

The polarity imparted by both the phosphoryl and lactone groups makes this compound a candidate for immobilization onto solid supports. Phosphine oxides have been successfully anchored to materials like multiwalled carbon nanotubes to create heterogeneous catalysts. mdpi.com These supported catalysts offer the advantage of easy separation from the reaction mixture and potential for recycling. mdpi.com A supported version of this compound could be utilized in flow-through reactor systems for continuous chemical processes. The lactone moiety could further enhance the interaction with polar supports or influence the local reaction environment.

Design of Organocatalysts Incorporating the Phosphoryl-Lactone Motif

Organophosphorus compounds are increasingly being used as organocatalysts. nih.govacs.org For instance, phosphine catalysts are effective in promoting Michael additions and other carbon-carbon bond-forming reactions. nih.gov The phosphoryl group in this compound could act as a Lewis basic site to activate substrates. Furthermore, the chiral center at the 4-position of the oxolan-2-one ring opens the possibility for its use in asymmetric organocatalysis, a rapidly growing field focused on the synthesis of enantiomerically pure compounds. nih.govacs.org The synthesis of optically active α-methylene-δ-lactones and δ-lactams has been achieved using organophosphorus reagents in asymmetric catalytic strategies. nih.gov

Advanced Materials

The unique combination of a polar, potentially reactive phosphoryl group and a stable lactone ring suggests that this compound could be a valuable component in the formulation of advanced materials.

Components in Composites and Blends

Organophosphorus compounds, particularly organophosphates, are widely used as flame retardants and plasticizers in polymers. wikipedia.org The dimethylphosphoryl group in the target molecule could impart flame retardant properties to polymer composites. Its incorporation into a polymer matrix could enhance thermal stability and reduce flammability. The lactone ring, being a polar component, could improve the miscibility of the compound with a range of polymer types, potentially acting as a compatibilizer in polymer blends. γ-Butyrolactone itself is used as a solvent in the processing of polymers, highlighting the potential for this class of compounds to improve material properties and processability. greenchemindustries.com

Role in Adhesion and Coating Technologies

The polarity and potential for hydrogen bonding of both the phosphoryl and lactone functionalities suggest that this compound could function as an adhesion promoter or a component in coating formulations. Phosphonate-containing polymers have been shown to exhibit strong adhesion to metal surfaces. The phosphoryl group could form strong interactions with metal oxide layers, while the organic lactone part could provide compatibility with the bulk coating resin. γ-Butyrolactone is known for its use as a solvent in paint and coatings, contributing to the performance of the final product. greenchemindustries.com

Separation Science and Extraction

The presence of the polar phosphoryl group suggests that this compound could have applications in separation science. Organophosphorus compounds are utilized as metal extractants. wikipedia.org The phosphoryl oxygen is a strong hydrogen bond acceptor and can coordinate with metal ions. This property could be exploited for the selective extraction of metal ions from aqueous solutions into an organic phase. The lactone ring could be modified to fine-tune the solubility and selectivity of the extractant for specific metal ions.

Application in Metal Ion Extraction Systems

The unique molecular architecture of this compound, which combines a polar lactone ring with a coordinating phosphoryl group, suggests its potential utility as a selective extractant for metal ions. Organophosphorus compounds are a well-established class of extractants in hydrometallurgy and analytical chemistry, valued for their ability to form stable complexes with a wide range of metal cations. mdpi.comresearchgate.netbohrium.comwikipedia.org The presence of the dimethylphosphoryl group in the 4-position of the oxolan-2-one ring introduces a specific binding site for metal ions, a characteristic feature of many effective organophosphorus extractants. mdpi.com

While specific studies detailing the extraction efficiency of this compound are not yet prevalent in publicly available literature, the general principles of organophosphorus extractants provide a strong theoretical basis for its application. The phosphoryl group acts as a Lewis base, donating electron density to coordinate with metal ions. The selectivity of such extractants is often governed by factors such as the steric hindrance around the phosphorus atom and the electronic nature of its substituents. mdpi.com In the case of this compound, the lactone ring itself may also participate in the coordination sphere of the metal ion, potentially leading to enhanced stability and selectivity of the resulting complex.

Further research is necessary to quantify the extraction capabilities of this compound for various metal ions, including determination of distribution ratios, loading capacities, and the influence of parameters such as pH and the nature of the organic diluent. Such studies would elucidate its potential for applications in areas like rare earth element separation, recovery of precious metals, and removal of toxic heavy metals from aqueous solutions. researchgate.netbohrium.com

Use in Chromatography Stationary Phases

The functional characteristics of this compound also point towards its promise as a component of stationary phases for chromatography. The development of novel stationary phases with high selectivity and efficiency is a continuous pursuit in separation science. Phosphorus-containing polymers have been explored for their utility in chromatography, demonstrating the potential of organophosphorus functionalities in this field. nih.govnih.gov

The incorporation of this compound onto a solid support, such as silica (B1680970) gel or a polymer matrix, could yield a stationary phase with unique separation properties. The phosphoryl group can engage in specific interactions, such as hydrogen bonding and dipole-dipole interactions, with a variety of analytes. This could be particularly advantageous for the separation of polar compounds that are poorly retained on conventional non-polar stationary phases.

Moreover, the chiral center at the 4-position of the oxolan-2-one ring opens up the possibility of developing chiral stationary phases for the enantioselective separation of racemic mixtures. The synthesis of enantiomerically pure forms of functionalized γ-butyrolactones is an active area of research, and such compounds are valuable building blocks for various applications. acs.orgresearchgate.net If resolved into its individual enantiomers, this compound could be immobilized to create a chiral selector capable of differentiating between enantiomers of various drug molecules and other chiral compounds.

As with its application in metal ion extraction, empirical studies are required to validate the theoretical potential of this compound in chromatography. The synthesis and characterization of such stationary phases, followed by their evaluation in separating a diverse range of analytes, would be a critical step in establishing their practical utility.

Derivatives and Analogs of 4 Dimethylphosphoryl Oxolan 2 One

Structural Modifications of the Lactone Ring

Alterations to the heterocyclic lactone ring, including changes in ring size and the addition of substituents, are a primary strategy for creating analogs.

The five-membered γ-lactone (oxolan-2-one) ring is a common scaffold, but analogs with different ring sizes, such as four-membered β-lactones (oxetanones) and seven-membered ε-lactones (oxepan-2-ones), have been synthesized. The formation of five- and six-membered rings is often the most favorable. youtube.com

β-Lactone (Oxetanone) Derivatives: The synthesis of phosphonate-functionalized β-lactones has been achieved with high stereoselectivity through methods like isothiourea-catalyzed formal [2+2] cycloaddition of C(1)-ammonium enolates and α-ketophosphonates. nih.gov This approach provides access to highly enantioenriched β-lactones. nih.gov Chiral phosphine-catalyzed cycloaddition of ketoketenes and aldehydes is another route to these four-membered rings. acs.org

δ-Lactone (Oxinan-2-one) and ε-Lactone (Oxepan-2-one) Derivatives: Six-membered δ-phosphonolactones (1,2-oxaphosphinane 2-oxides) and larger ring structures are important heterocyclic compounds. researchgate.net Synthesis strategies for these larger rings often involve cyclization reactions, such as the reaction of cycloalkenones with dimethyl phosphonate (B1237965) under basic conditions, which proceeds via Michael addition and intramolecular transesterification. nih.gov For instance, the reaction of cyclohex-2-enone results in a [6+1] annulation to form a bicyclic phostone-phosphonate. nih.gov

Introducing substituents onto the lactone ring provides another layer of structural diversity. Research has demonstrated the successful incorporation of various groups at different positions on the ring. For phosphonate-bearing β-lactones, it is possible to introduce (hetero)aryl groups at the C(3)-position and other substituents, such as methyl or phenyl groups, at the C(4)-position, often with high yields and stereocontrol. nih.gov The compatibility of different substitution patterns, including methoxy and bromo groups on an aryl substituent, has also been confirmed. nih.gov

Modifications of the Phosphoryl Group

The dimethylphosphoryl group is a key functional component of the parent molecule. Altering the substituents on the phosphorus atom or changing the nature of the phosphorus center itself leads to important classes of analogs.

The methyl groups on the phosphorus atom can be replaced with other alkyl or aryl substituents. This is typically achieved by using different phosphonate reagents during synthesis. For example, in the synthesis of phosphonate-functionalized β-lactones, increasing the steric bulk of the phosphonate group from dimethyl to diethyl and di-isopropyl resulted in a reduced reaction yield, although the excellent stereocontrol was maintained. nih.gov The synthesis of mixed phosphonate esters, where the two alkoxy groups on the phosphorus are different, can be achieved using phosphonylaminium salts. mdpi.com Furthermore, palladium-catalyzed cross-coupling reactions (Hirao reaction) can be used to synthesize a variety of arylphosphonates. researchgate.net

Table 1: Effect of Phosphonate Alkyl Group on β-Lactone Synthesis nih.gov
Phosphonate EsterProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)
Dimethylβ-Lactone 598>95:5>99:1
Diethylβ-Lactone 1180>95:5>99:1
Di-isopropylβ-Lactone 1250>95:5>99:1

The phosphorus center can exist in several forms, leading to distinct classes of compounds: phosphine (B1218219) oxides, phosphonates, and phosphates.

Phosphine Oxide Analogs: Phosphine oxides feature a phosphorus atom double-bonded to an oxygen atom and single-bonded to three carbon atoms (R₃P=O). wikipedia.org They are known for their chemical stability and high polarity, which can increase the solubility of a molecule. bldpharm.com The synthesis of phosphine oxides can be achieved through the oxidation of the corresponding phosphines. wikipedia.org For example, an A-ring phosphine oxide building block for Vitamin D analogs has been efficiently synthesized from (S)-carvone. nih.gov

Phosphonate Analogs: Phosphonates contain a C-PO(OR)₂ group and are structurally related to phosphonic acids. wikipedia.org They are tetrahedral at the phosphorus center. wikipedia.org The parent compound, 4-(dimethylphosphoryl)oxolan-2-one (B6242909), is a phosphonate. Analogs within this class can vary in the R group of the ester moiety. The synthesis of phosphonates is versatile, with common methods including the Michaelis-Arbuzov and Hirao reactions. organic-chemistry.orguiowa.edu Cyclic phosphonates are often referred to as phostones. nih.govbeilstein-journals.org

Phosphate (B84403) Analogs: In contrast to phosphonates, which have a direct P-C bond, phosphates are esters of phosphoric acid, featuring a P-O-C linkage (general structure O=P(OR)₃). wikipedia.org Organophosphates are prevalent in biology, for instance, in DNA, RNA, and ATP. wikipedia.org The conversion of a phosphonate to a phosphate analog involves replacing the direct carbon-phosphorus bond with a carbon-oxygen-phosphorus bridge. While phosphonates are often used as stable bioisosteres for phosphates in medicinal chemistry, the synthesis of phosphate-lactone analogs would involve esterification of a hydroxylated lactone with phosphoric acid or its derivatives. wikipedia.org

Chiral Derivatives and Their Synthetic Access

The development of synthetic methods to control the stereochemistry of phosphonate-containing lactones is a significant area of research. Asymmetric catalysis is a powerful tool for accessing enantiomerically pure or enriched chiral derivatives.

Several methods have been established for the asymmetric synthesis of these compounds:

Organocatalysis: Chiral isothiourea catalysts have been used in formal [2+2] cycloadditions to produce phosphonate-functionalized β-lactones with exceptional diastereo- and enantioselectivity (e.g., >95:5 dr, >99:1 er). nih.gov

Bifunctional Catalysis: The use of chiral bifunctional thiourea-tertiary amine catalysts has enabled the asymmetric Michael addition-lactonization of arylacetyl phosphonates to generate optically pure syn-3,4-dihydropyranones with good to excellent stereoselectivities (up to >20:1 dr and 99% ee). nih.gov

Metal Complex Catalysis: Asymmetric synthesis of C-chiral phosphonates can be achieved through various reactions catalyzed by chiral metal complexes, including phospha-aldol, phospha-Mannich, and phospha-Michael reactions. mdpi.com

Chiral Phosphoric Acids: Chiral phosphoric acids have been used to catalyze the asymmetric allylation of ketones, allowing for the creation of two stereogenic centers with high enantiomeric excess. nih.gov

These methods provide robust pathways to chiral phosphonate lactones, which are crucial for studying stereoselective interactions in biological systems and for the development of stereochemically defined materials.

Table 2: Examples of Chiral Synthesis of Phosphonate-Containing Heterocycles
Reaction TypeCatalyst TypeProduct TypeStereoselectivity AchievedReference
Formal [2+2] CycloadditionIsothioureaβ-Lactonesup to >95:5 dr, >99:1 er nih.gov
Michael Addition-LactonizationThiourea-tertiary aminesyn-3,4-Dihydropyranonesup to >20:1 dr, 99% ee nih.gov
Asymmetric AllylationChiral Phosphoric AcidTertiary Alcoholsup to 94% ee nih.gov

Future Perspectives and Emerging Research Directions for 4 Dimethylphosphoryl Oxolan 2 One

Development of Novel Synthetic Routes

The initial and most critical area of future research would be the development of efficient and stereoselective synthetic routes to 4-(Dimethylphosphoryl)oxolan-2-one (B6242909). Drawing inspiration from the synthesis of other substituted γ-butyrolactones and organophosphorus compounds, several strategies could be explored. For instance, a potential route could involve the Michael addition of a dimethyl phosphite to an appropriate α,β-unsaturated lactone precursor. Another approach could be the cyclization of a phosphorylated open-chain precursor. Research in this area would focus on optimizing reaction conditions, improving yields, and controlling the stereochemistry at the C4 position, which would be crucial for its potential applications.

Exploration of New Reactivity Pathways and Mechanistic Insights

Once synthesized, a thorough investigation of the reactivity of this compound would be essential. The interplay between the lactone ring and the phosphoryl group could lead to novel chemical transformations. For example, the phosphorus atom could act as a coordination site for metal catalysts, influencing the reactivity of the lactone ring. Mechanistic studies, employing both experimental techniques and computational modeling, would be vital to understand the underlying principles of its reactivity. This could involve studying its behavior under various reaction conditions, such as hydrolysis, aminolysis, and reduction, to map out its chemical landscape.

Expansion of Applications in Smart Materials

The presence of a polar phosphoryl group suggests that this compound could be a valuable building block for the creation of "smart" or stimuli-responsive materials. These are materials that can change their properties in response to external stimuli such as temperature, pH, or light. For example, polymers incorporating this compound might exhibit interesting self-assembly behaviors or could be used in the development of novel hydrogels, coatings, or drug delivery systems. nih.govnoaa.gov Future research could focus on synthesizing polymers with this moiety and characterizing their response to various environmental triggers.

Integration into Supramolecular Chemistry and Self-Assembly Systems

The phosphoryl group is known for its ability to form strong hydrogen bonds and coordinate with metal ions. This makes this compound an attractive candidate for applications in supramolecular chemistry. nist.govstenutz.eu Researchers could explore its ability to form well-defined self-assembled structures, such as gels, liquid crystals, or vesicles, through non-covalent interactions. fda.gov These organized assemblies could have applications in areas like molecular recognition, sensing, and catalysis. mdpi.com

Design of Highly Efficient and Selective Catalysts

The phosphorus center in this compound could be utilized in the design of new ligands for catalysis. By modifying the substituents on the phosphorus atom or by incorporating the entire molecule into a larger ligand framework, it might be possible to develop highly efficient and selective catalysts for a range of organic transformations. nih.govresearchgate.net Future work could involve synthesizing metal complexes of this compound and evaluating their catalytic activity in reactions such as cross-coupling, hydrogenation, or polymerization. The lactone ring could also play a role in modulating the steric and electronic properties of the catalyst.

Advances in Computational Modeling for Predictive Research

In the absence of experimental data, computational modeling provides a powerful tool to predict the properties and reactivity of this compound. pharmacompass.comresearchgate.net Density Functional Theory (DFT) calculations could be employed to investigate its molecular structure, electronic properties, and vibrational spectra. Molecular dynamics simulations could be used to study its behavior in different solvents and its potential to self-assemble. These computational studies would not only provide valuable theoretical insights but also guide future experimental work, saving time and resources. virtualchemistry.orgarchivemarketresearch.com

Environmental Considerations and Sustainable Chemistry Approaches

As with any new chemical compound, it is crucial to consider its environmental impact and to develop sustainable synthetic methods. Future research should aim to use green chemistry principles in the synthesis of this compound. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. Furthermore, studies on its biodegradability and toxicity would be necessary to assess its environmental footprint and ensure its safe application. The development of biodegradable polymers and materials from this compound could also contribute to more sustainable technologies. einpresswire.com

Q & A

Q. What are the established synthetic routes and purification methodologies for 4-(Dimethylphosphoryl)oxolan-2-one?

The synthesis of this compound (C₆H₁₁O₃P, MW 162.13 g/mol) typically involves phosphorylation reactions. A common approach utilizes dimethylphosphoryl chloride as a precursor, reacting with oxolan-2-one derivatives under anhydrous conditions. Solvents like dichloromethane or ethyl acetate are employed to stabilize intermediates . Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from polar aprotic solvents. Key quality checks include monitoring the reaction by thin-layer chromatography (TLC) and confirming purity via HPLC (>95%). Structural validation requires NMR (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry (HRMS) to distinguish between regioisomers .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Data collection is performed using synchrotron radiation or laboratory diffractometers. The SHELX suite (e.g., SHELXL) is widely used for structure refinement due to its robustness in handling small-molecule crystallography. Key parameters include resolving the phosphoryl group’s geometry (P=O bond length ~1.48 Å) and verifying hydrogen bonding networks. For accurate refinement, ensure high-resolution data (<1.0 Å) and apply thermal displacement parameter (ADP) restraints for disordered regions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ³¹P NMR : A singlet near δ 25–30 ppm confirms the dimethylphosphoryl group’s presence.
  • ¹H NMR : The oxolan-2-one ring protons appear as multiplets between δ 4.0–4.5 ppm, while dimethylphosphoryl methyl groups resonate as a singlet at δ 1.3–1.5 ppm.
  • IR Spectroscopy : Strong absorption at ~1250–1300 cm⁻¹ (P=O stretch) and ~1740 cm⁻¹ (lactone C=O stretch).
  • HRMS : Expected [M+H]⁺ peak at m/z 163.0432 (C₆H₁₁O₃P⁺) with isotopic pattern matching phosphorus .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

The phosphoryl group acts as an electron-withdrawing substituent, polarizing the lactone carbonyl and enhancing its electrophilicity. Steric hindrance from the dimethyl group directs nucleophilic attack to the less hindered carbonyl position. For example, in reactions with amines, the nucleophile preferentially targets the lactone carbonyl (vs. phosphoryl oxygen) due to lower steric bulk. Kinetic studies (e.g., using pseudo-first-order conditions) can quantify rate constants, while DFT calculations (B3LYP/6-31G*) model transition states to predict regioselectivity .

Q. What computational strategies are effective for modeling the conformational dynamics of this compound in solution?

Molecular dynamics (MD) simulations with explicit solvent models (e.g., water or DMSO) reveal dominant conformers. Key torsion angles (e.g., C2-C3-O-P) are analyzed to assess ring puckering and phosphoryl group orientation. IUPAC nomenclature rules (e.g., prioritizing heteroatoms in ring numbering) guide systematic conformational naming . Pair distribution function (PDF) analysis of X-ray scattering data complements simulations by validating solution-phase structures .

Q. How does this compound interact with enzymes in biochemical pathways?

The compound’s lactone moiety mimics natural γ-butyrolactone signaling molecules, enabling competitive inhibition studies. For example, bacterial oxidoreductases (EC 1.1.1.xx) may stereospecifically reduce the lactone ring. Experimental protocols include:

  • Enzyme Assays : Monitor NADPH consumption at 340 nm to quantify reductase activity.
  • Docking Studies : Use AutoDock Vina to predict binding poses in active sites (e.g., aligning with conserved histidine residues).
    Contradictory data on enantioselectivity should be resolved by chiral HPLC separation of reaction products and circular dichroism (CD) spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.